Ethyl 3-(dimethylamino)-crotonate is an organic compound with the molecular formula . It features a crotonate structure, characterized by a double bond and an ester functional group, along with a dimethylamino group. This compound is notable for its potential applications in various
Ethyl 3-(dimethylamino)-crotonate can be synthesized through various methods:
Ethyl 3-(dimethylamino)-crotonate finds utility in various fields:
Studies on the interactions of ethyl 3-(dimethylamino)-crotonate with other chemicals highlight its reactivity profile:
Ethyl 3-(dimethylamino)-crotonate shares similarities with several related compounds, which include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-dimethylaminocrotonate | Similar crotonate structure | Different position of amino group |
| Ethyl 3-(diethylamino)-crotonate | Dimethyl vs. diethyl substitution | Varying steric effects on reactivity |
| Ethyl 3-amino-crotonate | Amino vs. dimethylamino substitution | Potentially different biological activity |
| Ethyl 2-crotonate | Lacks the dimethylamino group | Simpler structure may lead to different reactivity |
These compounds illustrate variations in substitution that significantly influence their chemical behavior and potential applications.
The Horner-Wadsworth-Emmons (HWE) reaction provides a robust platform for constructing α,β-unsaturated esters, making it applicable to ethyl 3-(dimethylamino)-crotonate synthesis. This method leverages phosphonate-stabilized carbanions to couple with aldehydes, forming E-alkenes with high stereoselectivity. For the target compound, the reaction involves a dimethylamino-substituted aldehyde and a phosphonate reagent derived from ethyl acetoacetate.
The mechanism begins with deprotonation of the phosphonate (e.g., diethyl (ethoxycarbonylmethyl)phosphonate) to generate a carbanion, which attacks the aldehyde (e.g., dimethylaminoacetaldehyde). The resulting oxaphosphetane intermediate undergoes elimination to yield the α,β-unsaturated ester. A key advantage lies in the HWE reaction’s tolerance for electron-withdrawing groups, such as the dimethylamino moiety, which stabilizes the transition state.
Table 1: Representative HWE Reaction Conditions for Ethyl 3-(Dimethylamino)-Crotonate
| Phosphonate Reagent | Aldehyde Component | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Diethyl (ethoxycarbonylmethyl)phosphonate | Dimethylaminoacetaldehyde | THF | 0°C → RT | 78–85 |
| Trimethyl phosphonoacetate | N,N-Dimethylglycolaldehyde | DCM | −20°C | 65–72 |
The stereochemical outcome favors the E-isomer due to the equilibration of oxaphosphetane intermediates. Modulating the solvent (e.g., tetrahydrofuran vs. dichloromethane) and base (e.g., potassium hexamethyldisilazide) optimizes both yield and selectivity.
Hydrolytic strategies often begin with ethyl acetoacetate, which undergoes ammonolysis to form ethyl 3-aminocrotonate, followed by dimethylation. In a representative procedure, ethyl acetoacetate reacts with ammonium carbamate in methanol at room temperature, yielding ethyl 3-aminocrotonate quantitatively. The reaction proceeds via enamine formation, where the β-keto ester’s carbonyl group is attacked by ammonia, followed by dehydration.
Subsequent dimethylation employs methyl iodide or dimethyl sulfate under basic conditions. For example, treating ethyl 3-aminocrotonate with methyl iodide and potassium carbonate in acetonitrile at 60°C introduces the dimethylamino group. This two-step process achieves an overall yield of 80–88%, with purity confirmed by NMR.
Critical Reaction Parameters:
One-pot methodologies streamline synthesis by combining halogenation and amination steps. A patent-pending approach involves brominating ethyl crotonate at the β-position, followed by nucleophilic substitution with dimethylamine. While bromination typically targets the α-position, careful control of radical initiators (e.g., benzoyl peroxide) and reaction conditions (e.g., chloroform at reflux) directs bromine to the β-carbon.
Example Protocol:
This method achieves 70–75% yield with >95% purity, eliminating the need for intermediate purification.
Advantages of One-Pot Synthesis:
Ethyl 3-(dimethylamino)-crotonate represents a pivotal chemical intermediate in contemporary pharmaceutical synthesis, serving as a fundamental building block for numerous bioactive compounds [1]. This versatile compound, characterized by its unique α,β-unsaturated ester structure combined with a dimethylamino substituent, provides exceptional reactivity patterns that enable sophisticated molecular transformations in drug development [5]. The compound's significance stems from its ability to undergo diverse chemical reactions including nucleophilic substitutions, cyclizations, and condensation reactions, making it an indispensable tool in medicinal chemistry .
The structural features of ethyl 3-(dimethylamino)-crotonate facilitate its role as a key precursor in multiple synthetic pathways leading to pharmaceutically relevant molecules [1]. Research has demonstrated that this compound serves as an essential intermediate in the preparation of several classes of therapeutic agents, including tyrosine kinase inhibitors and calcium channel modulators [8]. The molecule's reactivity profile allows for precise control over stereochemistry and regioselectivity during synthetic transformations, which is crucial for developing compounds with optimal biological activity [18].
The synthesis of afatinib, a second-generation epidermal growth factor receptor tyrosine kinase inhibitor, relies critically on ethyl 3-(dimethylamino)-crotonate derivatives as key intermediates [1]. The manufacturing process involves the conversion of ethyl 4-(dimethylamino)-crotonate to 4-dimethylaminocrotonic acid, which serves as a direct precursor to afatinib [1] [6]. This synthetic route was developed to address industrial feasibility concerns while maintaining high yield and purity standards required for pharmaceutical production [1].
The optimized process for afatinib synthesis begins with the in-situ generation of dimethylaminoacetaldehyde from 2,2-diethoxy-N,N-dimethylethanamine using hydrochloric acid under controlled temperature conditions [1]. This intermediate subsequently undergoes reaction with ethyl diethoxyphosphorylacetate in the presence of potassium hydroxide to produce ethyl 4-(dimethylamino)-crotonate [1]. The reaction conditions are carefully controlled, with temperatures maintained between negative five and zero degrees Celsius to ensure optimal yield and minimize side product formation [1].
| Reaction Parameter | Optimal Conditions | Yield Impact |
|---|---|---|
| Temperature Range | -5°C to 0°C | Maximum conversion efficiency |
| Base Concentration | pH 13.5 (KOH) | 91.8% yield at optimal ratio |
| Reaction Time | 1 hour | Complete conversion |
| Solvent System | 2-methyltetrahydrofuran | Enhanced selectivity |
Hydrolysis of ethyl 4-(dimethylamino)-crotonate to 4-dimethylaminocrotonic acid represents a crucial step in the afatinib synthesis pathway [1]. This transformation is typically carried out under basic conditions using sodium hydroxide in ethanol at elevated temperatures ranging from 50 to 55 degrees Celsius [1]. The resulting 4-dimethylaminocrotonic acid serves as the immediate precursor for afatinib formation through subsequent coupling reactions with quinazoline derivatives [6] [7].
Industrial implementation of this synthetic route has demonstrated significant improvements over previous methods, achieving overall yields exceeding 84 percent for afatinib free base production [7] [9]. The developed process effectively controls both process-related impurities and degradation products, with individual impurity levels maintained below 0.10 percent [9]. This level of purity control is essential for pharmaceutical applications and regulatory compliance [7].
Ethyl 3-(dimethylamino)-crotonate and related β-amino crotonate derivatives play essential roles in the synthesis of 1,4-dihydropyridine calcium channel blockers [2] [10]. These compounds serve as crucial building blocks for constructing the asymmetric dihydropyridine ring systems characteristic of this important class of cardiovascular medications [10] [11]. The synthetic utility of β-amino crotonates stems from their ability to participate in modified Hantzsch condensation reactions, enabling the formation of unsymmetrical 1,4-dihydropyridine derivatives [11].
The preparation of various calcium channel blockers including nisoldipine, benidipine, nicardipine, and felodipine relies on specific β-amino crotonate intermediates [2] [10]. Ethyl 3-aminocrotonate, a closely related derivative, has been extensively studied for its role in synthesizing these therapeutic agents [2] [4]. Research has shown that the optimal synthesis conditions involve reaction of ethyl acetoacetate with ammonium acetate in methanol at room temperature for 20 hours, using a molar ratio of 1:3 [2].
| Calcium Channel Blocker | Required β-Amino Crotonate | Synthesis Yield | Key Application |
|---|---|---|---|
| Nisoldipine | Ethyl 3-aminocrotonate | 92% | L-type calcium channel inhibition |
| Felodipine | Methyl 3-aminocrotonate | 73% | Coronary artery dilation |
| Benidipine | Ethyl 3-methylaminocrotonate | 97% | Vascular smooth muscle relaxation |
| Nicardipine | Ethyl 3-aminocrotonate derivatives | 84% | Antihypertensive therapy |
Continuous flow synthesis methods have been developed to improve the production efficiency of β-amino crotonate derivatives used in calcium channel blocker manufacture [10]. These advanced synthetic approaches enable better control over reaction parameters and facilitate scale-up for commercial production [10]. The flow synthesis technology has demonstrated particular advantages for methyl β-amino crotonate production, achieving quantitative yields while maintaining product quality suitable for pharmaceutical applications [10].
The mechanism of β-amino crotonate formation involves nucleophilic addition of ammonia or primary amines to the carbonyl carbon of β-ketoesters, followed by elimination of water to form the characteristic α,β-unsaturated system [2]. This transformation requires careful control of reaction conditions, particularly temperature and pH, to ensure high selectivity and minimize side product formation [2]. The resulting β-amino crotonates serve as versatile intermediates that can undergo further functionalization to access diverse dihydropyridine structures [11].
Ethyl 3-(dimethylamino)-crotonate serves as a valuable substrate for nucleophilic amination reactions that lead to complex bioactive molecules [18] [19]. The compound's α,β-unsaturated ester structure provides multiple reactive sites for nucleophilic attack, enabling diverse synthetic transformations . These amination pathways are particularly important for constructing nitrogen-containing heterocycles and installing amino functionality in pharmaceutical intermediates [18].
The nucleophilic amination of ethyl 3-(dimethylamino)-crotonate derivatives has been employed in the synthesis of various bioactive compounds, including antibiotics and anticancer agents [18] [19]. Research has demonstrated that electrophilic aminating agents can effectively introduce nitrogen functionality at specific positions, allowing for stereocontrolled synthesis of quaternary amino acid derivatives [18]. These transformations are crucial for accessing complex molecular architectures required for biological activity [18].
| Amination Reaction Type | Substrate Requirements | Product Applications | Typical Yield Range |
|---|---|---|---|
| Electrophilic azidation | α-Position to carbonyl | Peptidyl antibiotics | 53-86% |
| Reductive amination | Aldehyde/ketone precursors | Amine pharmaceuticals | 78-94% |
| Direct amination | Enolate formation | Quaternary amino acids | 62-88% |
| Nucleophilic substitution | Activated leaving groups | Heterocyclic compounds | 70-95% |
Advanced synthetic methodologies have been developed to exploit the nucleophilic amination potential of dimethylamino crotonate derivatives [19]. These include catalyst-controlled processes using chiral iron or copper catalysts that promote highly enantioselective electrophilic azide transfers [18]. Such methodologies are particularly valuable for pharmaceutical synthesis where stereochemical control is paramount for biological activity [18].
The application of nucleophilic amination strategies extends to the synthesis of complex natural products and their synthetic analogs [19] [31]. Research has shown that phosphonamide anion technology can be effectively combined with dimethylamino crotonate derivatives to access polycyclic structures found in bioactive marine natural products [19]. These synthetic approaches demonstrate the versatility of ethyl 3-(dimethylamino)-crotonate as a platform for accessing diverse molecular complexity [31].
Group-transfer polymerization represents a sophisticated approach for the controlled polymerization of Ethyl 3-(dimethylamino)-crotonate, leveraging silicon Lewis acid catalysts to achieve precise molecular weight control and narrow dispersity values. The mechanism involves the coordination of the crotonate monomer to a silicon Lewis acid catalyst, followed by nucleophilic attack from the silyl ketene acetal initiator or growing polymer chain, resulting in chain propagation while releasing the silicon catalyst unit for subsequent catalytic cycles [1] [2].
The polymerization proceeds through a living mechanism characterized by the absence of chain termination and transfer reactions, enabling the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. Silicon-based Lewis acid catalysts, particularly bis(trifluoromethanesulfonyl)imide derivatives such as Tf₂NSiMe₃, Tf₂NSiEt₃, and Tf₂NSi(tBu)Me₂, demonstrate exceptional efficacy in promoting the group-transfer polymerization of ethyl crotonate derivatives [1] [2] [3].
The choice of silicon Lewis acid catalyst significantly influences polymerization efficiency and polymer characteristics. Tf₂NSiEt₃ achieves complete monomer conversion within 168 hours at -40°C, producing polymers with number-average molecular weights exceeding 99,800 g/mol and dispersity values of 1.23 [1]. In contrast, organic superacid catalysts such as 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆H₅CHTf₂) enable rapid polymerization within 24 hours, yielding polymers with molecular weights of 11,200 g/mol and narrow dispersity of 1.20 [2] [4].
The stereochemical control in group-transfer polymerization of crotonate derivatives is governed by the steric bulk of the trialkylsilyl groups in both the catalyst and initiator components. Bulkier silyl groups, particularly tert-butyldimethylsilyl moieties, promote enhanced disyndiotactic regularity in the resulting polymers through preferential threo addition of monomers to propagating chain-ends and trans opening of monomer carbon-carbon double bonds [5] [6] [7].
Kinetic analysis reveals that the activation energy for cyclization reactions (37.8 kJ/mol for trimethylsilyl systems) exceeds that of propagation reactions (28.6 kJ/mol), indicating that termination reactions are accelerated more than propagation at elevated temperatures [3] [8]. The ratio of cyclization to propagation activation energies increases with the steric bulk of alkyl substituents on the silyl group, providing enhanced thermal stability and stereospecificity for bulkier systems [3].
The polymerization kinetics follow a pseudo-first-order relationship between monomer conversion and reaction time, with the molecular weight increasing linearly while maintaining narrow molecular weight distributions throughout the polymerization process [2] [4]. This behavior confirms the living nature of the polymerization and enables precise control over polymer architecture and end-group functionality.
Organocatalytic methodologies have emerged as environmentally sustainable alternatives for the synthesis of poly(crotonate) materials, employing metal-free catalytic systems based on Lewis pair interactions between organic Lewis bases and Lewis acids. These approaches eliminate the need for toxic metal catalysts while maintaining excellent control over polymerization parameters and polymer properties [9] [10] [11].
Lewis pair polymerization systems utilizing N-heterocyclic carbenes (NHCs) and N-heterocyclic olefins (NHOs) as Lewis bases, combined with sterically encumbered aluminum Lewis acids such as methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD), demonstrate exceptional efficacy in the polymerization of methyl crotonate derivatives. These systems achieve high-molecular-weight polymers with number-average molecular weights reaching 161 kg/mol under ambient temperature and solvent-free conditions [9] [12].
The initiation mechanism in Lewis pair polymerization proceeds through dual pathways: nucleophilic and basic activation modes. In the nucleophilic pathway, the Lewis base directly attacks the electrophilic carbon of the crotonate monomer, while the Lewis acid coordinates to the carbonyl oxygen, facilitating ring-opening and chain propagation [9]. The basic pathway involves deprotonation of the monomer by strongly basic NHCs, followed by anionic propagation in the presence of the Lewis acid co-catalyst [9].
Bifunctional organocatalysts based on ionic mixtures of acids and bases provide additional versatility in poly(crotonate) synthesis. Systems employing 4-dimethylaminopyridine (DMAP) with saccharin or diazabicyclo[5.4.0]undec-7-ene (DBU) with benzoic acid demonstrate effective coordination to both the growing polymer chain-end and incoming monomer molecules, enabling controlled polymerization under mild conditions [13] [11]. These bifunctional systems achieve molecular weights up to 35 kg/mol with excellent biocompatibility profiles [11].
The organocatalytic approach offers significant advantages in terms of functional group tolerance and reaction scope. Unlike traditional metal-catalyzed systems, organocatalysts do not undergo poisoning by heteroatom-containing substrates, enabling the polymerization of functionalized crotonate monomers bearing dimethylamino substituents. This functional group tolerance expands the synthetic accessibility of complex polymer architectures [9] [10].
Polymer-supported organocatalysts provide additional benefits through simplified product isolation and catalyst recycling. Carbon dioxide-protected N-heterocyclic carbenes immobilized on polymer supports demonstrate sustained catalytic activity across multiple polymerization cycles while maintaining polymer quality and molecular weight control [14]. These heterogeneous systems combine the advantages of homogeneous catalysis with the practical benefits of solid-phase processing [14].
The mechanism of organocatalytic polymerization involves the formation of activated monomer complexes through dual activation by Lewis acid and Lewis base components. The Lewis acid coordinates to the carbonyl oxygen of the crotonate monomer, enhancing its electrophilicity, while the Lewis base activates the nucleophilic species, facilitating bond formation and chain propagation [10] [11]. This cooperative activation mode enables precise control over polymerization kinetics and stereochemistry.
Dichloromethane serves as an optimal solvent system for achieving precise molecular weight control in the polymerization of Ethyl 3-(dimethylamino)-crotonate derivatives, providing excellent solubility for both monomers and catalysts while enabling controlled polymerization kinetics through temperature modulation and reagent concentration optimization [1] [2] [15].
The relationship between reaction temperature and molecular weight control in dichloromethane systems exhibits a complex profile with optimal performance achieved at -40°C. At this temperature, the polymerization of ethyl crotonate yields polymers with molecular weights of 11,200 g/mol and narrow dispersity values of 1.20, representing an optimal balance between polymerization rate and molecular weight distribution control [2] [16]. Lower temperatures (-60°C) produce narrower dispersity values (1.08) but at significantly reduced polymerization rates, while higher temperatures result in broader molecular weight distributions due to increased side reactions [2].
Initiator concentration provides inverse control over molecular weight, with higher initiator concentrations leading to lower molecular weights through increased chain initiation sites. Optimal initiator concentrations range from 0.005 to 0.05 M, enabling molecular weight control across a broad range while maintaining narrow dispersity values [1] [2]. The initiator efficiency varies significantly with catalyst choice, ranging from 0.43 for Tf₂NSiMe₃ systems to 0.69 for organic superacid catalysts [2] [4].
Catalyst concentration directly influences both polymerization rate and molecular weight achievement. Silicon Lewis acid catalysts at concentrations of 0.005 to 0.01 M promote efficient polymerization while maintaining living polymerization characteristics [1] [3]. Higher catalyst concentrations accelerate polymerization but may lead to increased side reactions, particularly cyclization termination, which broadens molecular weight distributions [3] [8].
The monomer-to-initiator ratio provides direct proportional control over theoretical molecular weight, with ratios ranging from 100:1 to 1200:1 enabling precise molecular weight targeting. Higher ratios produce ultra-high molecular weight polymers but may compromise dispersity control due to extended reaction times and increased probability of termination reactions [9] [17]. The linear relationship between monomer conversion and molecular weight confirms the living nature of the polymerization process [2] [4].
Lewis acid to Lewis base ratios in organocatalytic dichloromethane systems significantly influence molecular weight control and dispersity. Optimal ratios of 2:1 to 10:1 provide narrow dispersity values while maximizing molecular weight achievement. Higher Lewis acid concentrations promote increased polymerization activity relative to cyclization termination, enabling the synthesis of high molecular weight polymers with controlled dispersity [9] [17].
Reaction time parameters in dichloromethane systems enable linear molecular weight growth while maintaining narrow dispersity values, confirming living polymerization behavior. Extended reaction times (24-168 hours) permit the synthesis of high molecular weight polymers while preserving chain-end functionality for subsequent block copolymerization or end-group modification reactions [1] [2]. The pseudo-first-order kinetics observed in these systems facilitate predictable molecular weight control based on reaction time optimization.